2-Cyclohexen-1-one, 6-acetyl-5-methyl-(9CI)
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Overview
Description
BLZ945 is a small molecule, highly selective, orally bioavailable, potent kinase inhibitor of colony-stimulating factor 1 receptor (CSF-1R). This compound has shown significant potential in modulating the tumor microenvironment by targeting tumor-associated macrophages (TAMs) and promoting the infiltration of effector T cells into tumors .
Preparation Methods
The preparation of BLZ945 involves a series of synthetic routes and reaction conditions. The synthesis typically includes the formation of the core structure followed by the introduction of various functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed in detail. the compound is known to be prepared through a series of organic reactions involving common reagents and conditions used in medicinal chemistry .
Chemical Reactions Analysis
BLZ945 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BLZ945 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
BLZ945 has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry. In the field of medicine, BLZ945 has shown promise in the treatment of advanced solid tumors, including glioblastoma, by reducing the recruitment of TAMs and promoting the infiltration of effector T cells into tumors . Additionally, BLZ945 has been investigated for its potential in enhancing remyelination and preventing demyelination in multiple sclerosis . In preclinical models, BLZ945 has demonstrated the ability to modulate the immune microenvironment and improve therapeutic outcomes .
Mechanism of Action
The mechanism of action of BLZ945 involves the inhibition of CSF-1R signaling, which regulates the function of TAMs. By inhibiting CSF-1R, BLZ945 reduces the recruitment and survival of TAMs, thereby modulating the tumor microenvironment and promoting anti-tumor immune responses . The molecular targets and pathways involved in the action of BLZ945 include the CSF-1R pathway, which plays a crucial role in monocyte differentiation and the recruitment of TAMs .
Comparison with Similar Compounds
BLZ945 is unique in its high selectivity and potency as a CSF-1R kinase inhibitor. Similar compounds that target CSF-1R include PLX3397 and JNJ-40346527. BLZ945 stands out due to its high brain penetration and ability to modulate the immune microenvironment effectively . The uniqueness of BLZ945 lies in its ability to reduce TAM recruitment and promote effector T cell infiltration, making it a promising candidate for cancer immunotherapy .
Properties
CAS No. |
182866-43-9 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-acetyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3,5-6,9H,4H2,1-2H3 |
InChI Key |
PRNITARSDQCRHY-UHFFFAOYSA-N |
SMILES |
CC1CC=CC(=O)C1C(=O)C |
Canonical SMILES |
CC1CC=CC(=O)C1C(=O)C |
Synonyms |
2-Cyclohexen-1-one, 6-acetyl-5-methyl- (9CI) |
Origin of Product |
United States |
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